molecular formula C21H25NO4 B131872 D-Tetrahydropalmatine CAS No. 3520-14-7

D-Tetrahydropalmatine

Cat. No. B131872
CAS RN: 3520-14-7
M. Wt: 355.4 g/mol
InChI Key: AEQDJSLRWYMAQI-QGZVFWFLSA-N
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Description

D-Tetrahydropalmatine (D-THP) is a compound that belongs to the tetrahydroprotoberberines (THPBs) family, which are isolated from Chinese herbs. These compounds have been recognized for their unique pharmacological profile, acting as D2 dopamine receptor antagonists and D1 receptor agonists. D-THP, in particular, has been studied for its potential clinical use in the treatment of pain and drug addiction .

Synthesis Analysis

The asymmetric synthesis of tetrahydropalmatine has been achieved with high enantioselectivity. The key step involves a tandem 1,2-addition/ring-closure methodology, which allows for the complex functionalities to be established in one step. This synthesis route has been optimized to produce the desired compound with excellent enantioselectivity and reasonable yield . Additionally, a concise route to the 3-arylisoquinoline skeleton, which is a precursor to tetrahydropalmatine, has been developed using Lewis acid catalyzed C(sp3)-H bond functionalization .

Molecular Structure Analysis

Molecular modeling studies have been conducted to investigate the structural and bioactive potential of tetrahydropalmatine. Theoretical calculations within the framework of density functional theory (DFT) have been performed, and the results have been compared with experimental data. The molecular electronic properties of D-THP have been analyzed using different functionals, revealing insights into its reactivity and stability .

Chemical Reactions Analysis

D-THP has been shown to act as a monoamine depletor, affecting the concentrations of dopamine, noradrenaline, and serotonin in the rat monoaminergic neuronal system. The drug causes a depletion of these neurotransmitters, with dopamine being the most markedly affected. This suggests that D-THP increases the release of monoamines, although the release of the neurotransmitter may actually be impaired .

Physical and Chemical Properties Analysis

The physical and chemical properties of D-THP have been studied through various methods. Supercritical fluid extraction (SFE) has been optimized to extract D-THP from the rhizome of Corydalis yanhusuo, with temperature identified as a significant factor affecting yield . High-performance displacement chromatography (HPDC) has been used to purify palmatine and its semi-synthetic derivative D-THP from crude extracts, demonstrating the hydrophilic nature of these compounds and the efficiency of HPDC in their purification . Additionally, a method involving molecularly imprinted monolithic columns has been developed for the direct determination of D-THP in traditional Chinese herbs, showcasing the compound's baseline separation and detection capabilities .

Scientific Research Applications

D-Tetrahydropalmatine (THP) is a tetrahydroproberine isoquinoline alkaloid that is widely present in some botanical drugs . It has attracted considerable attention because of its diverse pharmacological activities . Here are some of the scientific research applications of D-Tetrahydropalmatine:

  • Anti-addiction

    • Application: THP has been found to have anti-addiction properties .
  • Anti-inflammatory

    • Application: THP has anti-inflammatory effects .
  • Analgesic

    • Application: THP has analgesic effects .
  • Neuroprotective

    • Application: THP has neuroprotective effects .
  • Antitumor

    • Application: THP has antitumor effects .
  • Pharmacokinetic Studies

    • Application: Studies have shown that THP was inadequately absorbed in the intestine and had rapid clearance and low bioavailability in vivo .
    • Method: Self-microemulsifying drug delivery systems could increase the absorption level and absorption rate of THP and improve its bioavailability .
  • Treatment of Acute Myocardial Ischemia
    • Application: THP has been studied for its potential effects on acute myocardial ischemia (AMI) .
    • Method: The target genes of THP and AMI were collected from various databases, and the overlapping target genes between THP and AMI were evaluated for Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analysis and protein-protein interaction network analysis . The binding affinity between the protein and THP was assessed by molecular docking . Finally, the protective effects of THP on AMI model and oxygen and glucose deprivation (OGD) model of H9C2 cardiomyocyte were explored and the expression levels of target genes were detected by RT-qPCR in vivo and in vitro .
    • Results: THP could improve cardiac function and alleviate myocardial injury in AMI. The underlying mechanism may be inhibition of inflammation, the improvement of energy metabolism, and the regulation of hormones .
  • Treatment of Pain

    • Application: THP, as a natural alkaloid, has application prospects and potential development value, which is promising to be a novel drug for the treatment of pain .
  • Treatment of Inflammation

    • Application: THP is promising to be a novel drug for the treatment of inflammation .

Safety And Hazards

In case of exposure, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(13aR)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQDJSLRWYMAQI-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359548
Record name D-Tetrahydropalmatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Tetrahydropalmatine

CAS RN

3520-14-7
Record name Tetrahydropalmatine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Tetrahydropalmatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAHYDROPALMATINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BLG4NXS54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
Y Liu, J Liang, L Yan, R Su, C Wu, Z Gong - Acta Pharmacologica …, 2005 - nature.com
… Role of d-tetrahydropalmatine in the inhibition of dopamine and serotonin uptake of synaptosomes in the rat brain. Chin J Physiol Sci 1996; 12: 25–30. 11 Jin GZ. …
Number of citations: 53 www.nature.com
WC Leung, H Zheng, M Huen, SL Law, H Xue - Progress in Neuro …, 2003 - Elsevier
dl-Tetrahydropalmatine (dl-THP), a naturally occurring alkaloid, has been intensively studied for its sedative and hypnotic effects. Putative explanation for its mechanism and target of …
Number of citations: 108 www.sciencedirect.com
F Marcenac, GZ Jin, F Gonon - Psychopharmacology, 1986 - Springer
… Scientia Sinica 10: 925-930 Jin GZ, Xu SX, Yu LP (1985b) Different effects of /- and dtetrahydropalmatine on dopaminergic system in rat's brain. Scientia Sinica 11 : 1015-1022 Lehman …
Number of citations: 35 link.springer.com
MO Nesbit, AG Phillips - Trends in Pharmacological Sciences, 2020 - cell.com
Tetrahydroprotoberberines (THPBs) are a class of compounds that target both dopamine D1 and D2 families of receptors, making them attractive candidates for treating substance use …
Number of citations: 16 www.cell.com
JB Wang, JR Mantsch - Future medicinal chemistry, 2012 - Future Science
Levo-tetrahydropalmatine (l-THP) is an active constituent of herbal preparations containing plant species of the genera Stephania and Corydalis and has been approved and used in …
Number of citations: 81 www.future-science.com
W Li, L Zhao, J Le, Y Zhang, Y Liu, G Zhang, Y Chai… - Chirality, 2015 - Wiley Online Library
The aim was to evaluate the effects of tetrahydropalmatine (THP) enantiomers on the activity of five cytochrome P450 (CYP450) isozymes in vivo. A liquid chromatography / mass …
Number of citations: 9 onlinelibrary.wiley.com
C Moxian, J Guozhang - Chinese Journal of Physiological Sciences, 1996 - europepmc.org
Possible role of these compounds as neuron membrane pump inhibitors was investigated by studying their effect on synaptosomal uptake of [~(3) H] DA and [~(3) H] 5-HT into various …
Number of citations: 3 europepmc.org
Z Hong, J Wen, Q Zhang, G Fan… - Chirality: The …, 2010 - Wiley Online Library
The objective of this work was to study the stereoselectivity in excretion of tetrahydropalmatine (THP) enantiomers by rats and identify the metabolites of racemic THP (rac‐THP) in rat …
Number of citations: 20 onlinelibrary.wiley.com
SX Xu, LP Yu, YR Han, Y Chen… - Zhongguo Yao Li Xue …, 1989 - cdn.amegroups.cn
… Moreover, d–tetrahydropalmatine (d-TIIP), a dextro–THPB analog, displayed no affinity for the D, receptor subtype, while its optical isomer, l–TI IP, was a DA receptor antagonist. This ir …
Number of citations: 103 cdn.amegroups.cn
J Ou, J Dong, T Tian, J Hu, M Ye, H Zou - Journal of biochemical and …, 2007 - Elsevier
Two chiral compounds, Tröger's base and tetrahydropalmatine, were enantioseparated on the (5S, 11S)-(-)-Tröger's base and l-tetrahydropalmatine imprinted monolithic capillary …
Number of citations: 65 www.sciencedirect.com

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